2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol
Description
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol is a tertiary alcohol featuring a 3-(aminomethyl)oxolane (tetrahydrofuran) substituent and a branched methylbutanol moiety. Its molecular formula is C₉H₁₉NO₂, with a calculated molecular weight of 173.25 g/mol. The compound combines a polar oxolane ring, an aminomethyl group, and a hydrophobic branched chain, making it structurally unique.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H21NO2/c1-8(2)9(3,12)10(6-11)4-5-13-7-10/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
AUMYCNOLIWTYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C1(CCOC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of oxolane derivatives with aminomethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The oxolane ring provides structural stability, while the methylbutanol moiety can interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Structural Analogues in the Oxolane/Oxetane Family
1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol
- Molecular Formula: C₁₀H₁₉NO₂
- Molecular Weight : 185.26 g/mol
- Key Differences: Incorporates a cyclobutane ring instead of the tertiary butanol group.
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol
- Molecular Formula: C₇H₁₅NO₂
- Molecular Weight : 145.20 g/mol
- Key Differences: Shorter carbon chain (ethanol vs. tertiary butanol) reduces steric hindrance and may enhance solubility in polar solvents. The absence of a branched alkyl group could lower lipophilicity .
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
- Molecular Formula: C₇H₁₅NO₃
- Molecular Weight : 161.20 g/mol
- Key Differences: Ether linkage between the oxolane and ethanol introduces a flexible spacer, altering hydrogen-bonding capacity and polarity compared to the target compound’s direct hydroxyl group .
Functional Group Analogues
Pregabalin (3S)-3-(Aminomethyl)-5-methylhexanoic Acid
- Molecular Formula: C₈H₁₇NO₂
- Molecular Weight : 159.23 g/mol
- Key Differences: Carboxylic acid replaces the tertiary alcohol, enhancing ionization at physiological pH. Pregabalin’s linear chain and γ-aminobutyric acid (GABA) analog structure contrast with the target compound’s cyclic and branched topology. Clinically used for epilepsy and neuropathic pain .
tert-Butyl 4-Amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Molecular Formula : C₁₃H₂₄N₂O₃
- Molecular Weight : 256.35 g/mol
- Key Differences: Spirocyclic architecture and a carbamate-protected amine group distinguish it from the target compound’s free aminomethyl group. Such structural features are common in protease inhibitors and CNS-targeting drugs .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Polarity (Predicted) |
|---|---|---|---|---|
| Target Compound | C₉H₁₉NO₂ | 173.25 | Tertiary alcohol, oxolane, amine | Moderate |
| 2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol | C₇H₁₅NO₂ | 145.20 | Primary alcohol, oxolane, amine | High |
| Pregabalin | C₈H₁₇NO₂ | 159.23 | Carboxylic acid, amine | High (ionized) |
| 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol | C₇H₁₅NO₃ | 161.20 | Ether, oxolane, amine | Moderate |
Biological Activity
2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol, also known by its IUPAC name, exhibits significant biological activity that warrants detailed examination. This compound is characterized by its unique chemical structure, which contributes to its interaction with biological systems.
The molecular formula of this compound is with a molecular weight of 187 Da. Its properties include:
- LogP : 0.04 (indicating low lipophilicity)
- Polar Surface Area : 55 Ų
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
These properties suggest that the compound may have moderate solubility and potential for interaction with biological membranes .
Research has indicated that compounds similar to 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol may act through several mechanisms:
- Inhibition of Enzyme Activity : Studies have shown that certain oxolane derivatives can inhibit specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Preliminary data suggest that this compound may exhibit antibacterial properties against various pathogens, including E. coli and Staphylococcus aureus.
Biological Activity Assays
Recent experiments have focused on assessing the biological activity of this compound through various assays:
| Assay Type | Pathogen/Cell Line | IC50/ MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial Assay | E. coli | 62.5 | Moderate antibacterial activity observed |
| Antibacterial Assay | Staphylococcus aureus | 78.12 | Effective against methicillin-resistant strains |
| Cytotoxicity Assay | Hela Cells | 226 | Exhibited antiproliferative effects |
| Cytotoxicity Assay | A549 Cells | 242.52 | Similar antiproliferative effects observed |
These results indicate promising potential for therapeutic applications, particularly in the field of infectious diseases .
Case Studies
- Study on Antimicrobial Properties : A study published in a peer-reviewed journal highlighted the effectiveness of similar compounds in inhibiting the growth of E. faecalis. The research demonstrated that modifications in the chemical structure could enhance antibacterial potency, suggesting a pathway for developing more effective antimicrobial agents .
- Cytotoxicity Evaluation : Another investigation focused on the cytotoxic effects of related oxolane derivatives on cancer cell lines, revealing that certain structural features are critical for maximizing cytotoxicity while minimizing adverse effects on normal cells .
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol. Potential areas for future investigation include:
- Structure-Activity Relationship (SAR) studies to optimize efficacy.
- In vivo studies to evaluate pharmacokinetics and therapeutic potential.
- Exploration of combination therapies to enhance antimicrobial efficacy against resistant strains.
Q & A
Q. Advanced Characterization :
- Dynamic Light Scattering (DLS) : Detect aggregation states affecting solubility .
- Ion Chromatography : Rule out ionic impurities altering solvent interactions .
Computational Modeling : COSMO-RS simulations to predict solvent-solute interactions and validate experimental data .
Table 3: Resolving Solubility Discrepancies
| Discrepancy Source | Resolution Strategy |
|---|---|
| Impurity interference | Purify via prep-HPLC; re-test |
| Aggregation | Use DLS; add surfactants (e.g., Tween-20) |
Q. What methodologies are appropriate for elucidating the structure-activity relationships (SAR) of 2-[3-(Aminomethyl)oxolan-3-yl]-3-methylbutan-2-ol in biological systems?
- In Silico Approaches :
-
Molecular Docking : Target receptors (e.g., GPCRs) using AutoDock Vina; focus on oxolane-amine interactions .
-
MD Simulations : Assess binding stability over 100-ns trajectories (AMBER force field) .
- In Vitro Assays :
-
Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .
-
Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers .
- Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate computed descriptors (e.g., polar surface area) with experimental activity .
Table 4: Key SAR Parameters
Parameter Impact on Activity Method Oxolane Ring Size Affects receptor steric compatibility Docking Aminomethyl Position Modulates hydrogen bonding X-ray co-crystallography
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
